molecular formula C38H44N6O4 B14009077 2,2',2'',2'''-(Ethane-1,2-diyldinitrilo)tetrakis(n-benzylacetamide) CAS No. 5138-70-5

2,2',2'',2'''-(Ethane-1,2-diyldinitrilo)tetrakis(n-benzylacetamide)

Cat. No.: B14009077
CAS No.: 5138-70-5
M. Wt: 648.8 g/mol
InChI Key: HVHHGTWESHIQBU-UHFFFAOYSA-N
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Description

2,2’,2’‘,2’‘’-(Ethane-1,2-diyldinitrilo)tetrakis(n-benzylacetamide) is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a central ethane-1,2-diyldinitrilo core with four n-benzylacetamide groups attached, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’‘,2’‘’-(Ethane-1,2-diyldinitrilo)tetrakis(n-benzylacetamide) typically involves the reaction of ethane-1,2-diyldinitrilo with n-benzylacetamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2,2’,2’‘,2’‘’-(Ethane-1,2-diyldinitrilo)tetrakis(n-benzylacetamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

2,2’,2’‘,2’‘’-(Ethane-1,2-diyldinitrilo)tetrakis(n-benzylacetamide) has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which 2,2’,2’‘,2’‘’-(Ethane-1,2-diyldinitrilo)tetrakis(n-benzylacetamide) exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, influencing various biochemical pathways. The compound’s molecular targets include enzymes and receptors, where it can modulate their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2,2’,2’‘,2’‘’-(Ethane-1,2-diyldinitrilo)tetrakisethanol: Similar structure but with hydroxyl groups instead of n-benzylacetamide groups.

    Tetramethyl 2,2’,2’‘,2’‘’-(ethane-1,2-diylbis(azanetriyl))tetraacetate: Another related compound with different functional groups.

Uniqueness

2,2’,2’‘,2’‘’-(Ethane-1,2-diyldinitrilo)tetrakis(n-benzylacetamide) is unique due to its specific functional groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

5138-70-5

Molecular Formula

C38H44N6O4

Molecular Weight

648.8 g/mol

IUPAC Name

N-benzyl-2-[[2-(benzylamino)-2-oxoethyl]-[2-[bis[2-(benzylamino)-2-oxoethyl]amino]ethyl]amino]acetamide

InChI

InChI=1S/C38H44N6O4/c45-35(39-23-31-13-5-1-6-14-31)27-43(28-36(46)40-24-32-15-7-2-8-16-32)21-22-44(29-37(47)41-25-33-17-9-3-10-18-33)30-38(48)42-26-34-19-11-4-12-20-34/h1-20H,21-30H2,(H,39,45)(H,40,46)(H,41,47)(H,42,48)

InChI Key

HVHHGTWESHIQBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN(CCN(CC(=O)NCC2=CC=CC=C2)CC(=O)NCC3=CC=CC=C3)CC(=O)NCC4=CC=CC=C4

Origin of Product

United States

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